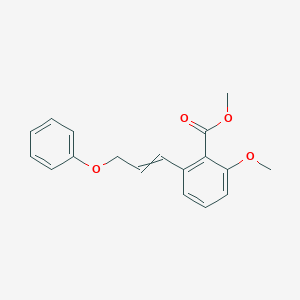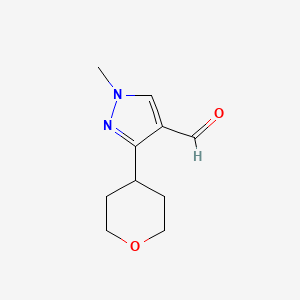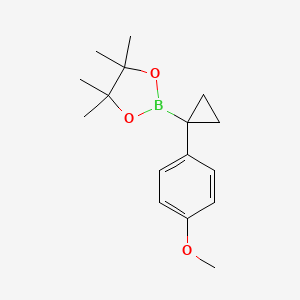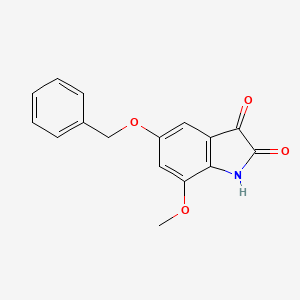
2-Chloro-9-(2-chloroethyl)-9H-purine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-9-(2-chloroethyl)-9H-purine-6-carboxylic acid is a nitrogen-containing heterocyclic compound. Heterocyclic compounds, especially those containing nitrogen, are of significant interest in medicinal chemistry due to their presence in various biologically active molecules, including vitamins, hormones, and antibiotics .
Preparation Methods
The synthesis of 2-Chloro-9-(2-chloroethyl)-9H-purine-6-carboxylic acid typically involves the reaction of 2-chloropurine with 2-chloroethylamine under specific conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained at around 95°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Chloro-9-(2-chloroethyl)-9H-purine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions to form corresponding acids or alcohols.
Common reagents used in these reactions include strong bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-9-(2-chloroethyl)-9H-purine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-9-(2-chloroethyl)-9H-purine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway targeted .
Comparison with Similar Compounds
2-Chloro-9-(2-chloroethyl)-9H-purine-6-carboxylic acid can be compared with other similar compounds, such as:
2-Chloro-9-(2-hydroxyethyl)-9H-purine-6-carboxylic acid: This compound has a hydroxyl group instead of a chlorine atom, which can lead to different chemical reactivity and biological activity.
2-Chloro-9-(2-aminoethyl)-9H-purine-6-carboxylic acid: The presence of an amino group can significantly alter the compound’s properties, including its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific chemical structure, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C8H6Cl2N4O2 |
|---|---|
Molecular Weight |
261.06 g/mol |
IUPAC Name |
2-chloro-9-(2-chloroethyl)purine-6-carboxylic acid |
InChI |
InChI=1S/C8H6Cl2N4O2/c9-1-2-14-3-11-4-5(7(15)16)12-8(10)13-6(4)14/h3H,1-2H2,(H,15,16) |
InChI Key |
RKWHNUKXVSEZBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1CCCl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


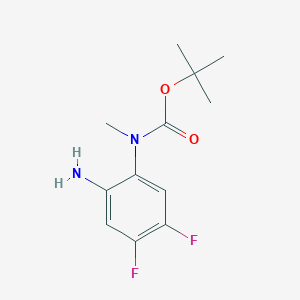
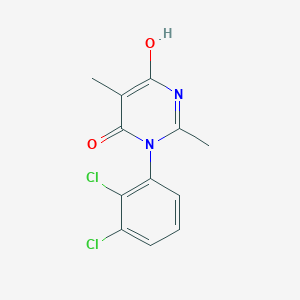
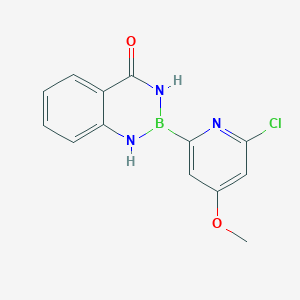
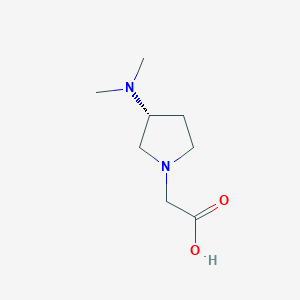
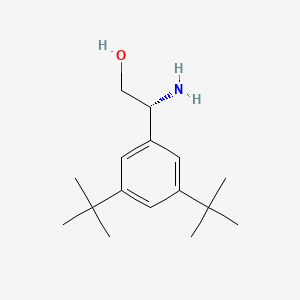
![Cis-3-azabicyclo[3,3,0]oct-2-ene](/img/structure/B15052026.png)
![[(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B15052029.png)


